Quadrigemine A

Description

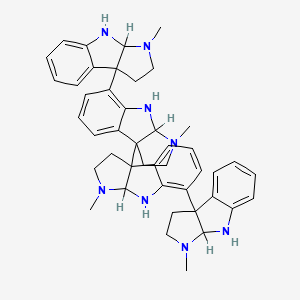

Structure

2D Structure

Properties

CAS No. |

69937-02-6 |

|---|---|

Molecular Formula |

C44H50N8 |

Molecular Weight |

690.9 g/mol |

IUPAC Name |

3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-8b-[3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole |

InChI |

InChI=1S/C44H50N8/c1-49-23-19-41(27-11-5-7-17-33(27)45-37(41)49)29-13-9-15-31-35(29)47-39-43(31,21-25-51(39)3)44-22-26-52(4)40(44)48-36-30(14-10-16-32(36)44)42-20-24-50(2)38(42)46-34-18-8-6-12-28(34)42/h5-18,37-40,45-48H,19-26H2,1-4H3 |

InChI Key |

XRCKDTICIIHERM-UHFFFAOYSA-N |

SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=C(C=CC=C89)C12CCN(C1NC1=CC=CC=C21)C)C |

Canonical SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=C(C=CC=C89)C12CCN(C1NC1=CC=CC=C21)C)C |

Other CAS No. |

112295-93-9 |

Synonyms |

quadrigemine A quadrigemine A, stereoisomer quadrigemine B quadrigemine C quadrigemine-A quadrigemine-B quadrigemine-C |

Origin of Product |

United States |

Biosynthetic Pathways and Precursors

Proposed Biogenetic Routes to Quadrigemine Alkaloids

The biogenesis of oligocyclotryptamine alkaloids, a class to which Quadrigemine A belongs, is thought to involve the iterative coupling of cyclotryptamine monomers. mit.edunih.govnih.govprinceton.edu A central hypothesis suggests that these alkaloids are formed through a process that begins with the dimerization of tryptamine (B22526) derivatives. chemrxiv.orgnih.govresearchgate.netmit.edunih.gov Specifically, it is proposed that the formation of higher-order oligomers, such as this compound, involves the sequential addition of cyclotryptamine units to a growing chain. chemrxiv.orgresearchgate.netacs.orgmit.edu This iterative concatenative addition is believed to occur with a specific headcap precursor, such as meso-chimonanthine (B1246192), acting as the initial template. chemrxiv.orgnih.govresearchgate.netacs.orgmit.edu The process is characterized by the formation of multiple C3a–C7' quaternary stereocenters, which are crucial for the complex architecture of these molecules. chemrxiv.orgmit.edunih.govmit.edu

Enzymatic Mechanisms in Oligomerization of Cyclotryptamine Subunits

While specific enzymes directly responsible for this compound biosynthesis are not exhaustively detailed in the provided literature, the general mechanism for oligocyclotryptamine formation points towards enzymatic catalysis. nih.govnih.govprinceton.edu Nature commonly employs a series of enzyme-catalyzed reactions to generate these complex metabolites by iteratively appending monomers. nih.govnih.govprinceton.edu Research into related alkaloid families suggests that oxidative coupling of tryptamine monomers is a key initial step. nih.govannualreviews.org The formation of the C3a–C7' and C3a–C3a' linkages, which are characteristic of these oligomers, likely involves specific enzymatic machinery that controls stereochemistry at these quaternary centers. chemrxiv.orgmit.edumit.edu Synthetic approaches mimicking these proposed biogenetic pathways often utilize strategies like diazene-directed assembly, which facilitates the controlled introduction of these quaternary stereocenters. chemrxiv.orgnih.govmit.edumit.edumit.edumit.edu

Identification and Elucidation of Key Biosynthetic Precursors (e.g., Chimonanthine)

Chimonanthine (B1196302) is identified as a significant precursor or a key structural motif in the proposed biogenetic pathways of higher-order oligocyclotryptamine alkaloids. chemrxiv.orgnih.govresearchgate.netacs.orgmdpi.comrsc.orgresearchgate.net It is hypothesized that meso-chimonanthine serves as a "headcap" or initial template onto which further cyclotryptamine units are added. chemrxiv.orgnih.govresearchgate.netacs.orgmit.edu The biosynthesis of chimonanthine itself is proposed to involve the oxidative dimerization of N-methyltryptamine. chemrxiv.organnualreviews.org Tracer studies using labeled tryptophan and tryptamine have confirmed their conversion into chimonanthine, supporting its role as a fundamental building block in this alkaloid family. rsc.org The structural complexity of these alkaloids arises from the precise assembly of these monomeric units, with chimonanthine representing a dimeric stage or an early oligomeric intermediate.

Investigation of Biosynthetic Pathways in Natural Sources

The investigation of biosynthetic pathways for oligocyclotryptamine alkaloids, including those related to this compound, primarily stems from isolation studies of these compounds from plants of the Psychotria, Chimonanthus, Calycanthus, and Hodgkinsonia genera. chemrxiv.orgnih.govnih.govprinceton.edumdpi.comescientificpublishers.com These studies have revealed a range of oligomers, from dimeric structures like chimonanthine to octameric compounds, suggesting a common biosynthetic origin through iterative monomer addition. nih.govnih.govprinceton.eduannualreviews.orgmdpi.com The hypothesis for the biogenesis of these alkaloids involves the oxidative coupling of tryptamine monomers, leading to dimers and subsequently to higher-order oligomers. nih.govannualreviews.org While direct in vivo studies specifically detailing the enzymatic steps for this compound are not extensively detailed, the observed presence of varying chain lengths of polypyrroloindoline alkaloids in nature supports the proposed iterative oligomerization pathway. mit.edunih.govnih.govprinceton.edumdpi.com

Total Synthesis and Advanced Synthetic Methodologies of Quadrigemine a and Its Analogs

Early Synthetic Efforts Towards Quadrigemine A Intermediates and Core Structures

Early synthetic endeavors in this area focused on establishing reliable routes to the fundamental cyclotryptamine building blocks and their core structures. These efforts laid the groundwork for more complex syntheses by addressing the initial challenges in constructing the basic indole-derived units and preparing them for subsequent coupling reactions. While specific details of early efforts towards this compound itself are not extensively detailed in the provided snippets, the general challenges in synthesizing cyclotryptamine alkaloids involved managing the inherent reactivity of the indole (B1671886) moiety and preparing functionalized precursors for dimerization or oligomerization nih.govmit.edu.

Stereocontrolled Enantioselective Total Synthesis Strategies for Quadrigemine Alkaloids

The synthesis of this compound and its related alkaloids necessitates precise control over stereochemistry, particularly at the numerous quaternary carbon centers. Significant advancements have been made in developing enantioselective total synthesis strategies that ensure the correct absolute and relative configurations of these complex molecules.

Unified synthetic methodologies aim to provide a general and efficient approach to a class of related natural products, allowing for the synthesis of multiple analogs from common intermediates or through a streamlined process. For oligocyclotryptamine alkaloids, a key development has been the "diazene-directed modular assembly" chemrxiv.orgacs.orgnih.govmit.edugoogle.comchemrxiv.orgmit.eduacs.org. This strategy leverages the controlled decomposition of diazene (B1210634) intermediates to form carbon-carbon bonds, thereby assembling complex cyclotryptamine subunits with high stereochemical control. This approach has been instrumental in the synthesis of various oligomers, including Quadrigemine H and related compounds chemrxiv.orgnih.govacs.org.

The intramolecular Heck reaction has proven to be a powerful tool for constructing polycyclic frameworks and establishing quaternary stereocenters, which are prevalent in Quadrigemine alkaloids. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds through the cyclization of unsaturated halides or triflates onto alkenes. Researchers have utilized enantioselective intramolecular Heck reactions, often employing chiral palladium catalysts and ligands, to control the stereochemistry at these critical positions nih.govmdpi.comuwindsor.cachim.it. For example, the Overman group employed enantioselective intramolecular Heck reactions to construct the key quaternary carbons in the synthesis of certain quadrigemine alkaloids nih.govuwindsor.ca.

A significant breakthrough in the synthesis of oligocyclotryptamine alkaloids has been the development of a diazene-directed modular assembly strategy chemrxiv.orgacs.orgnih.govmit.edugoogle.comchemrxiv.orgmit.eduacs.orgnih.gov. This method involves the synthesis of complex diazene intermediates from functionalized cyclotryptamine monomers. The subsequent controlled decomposition of these diazenes (e.g., via photolysis) leads to the formation of new carbon-carbon bonds, precisely assembling the oligomeric structures. This approach has been highly effective in creating C3a–C3a' and C3a–C7' linkages, ensuring complete stereochemical control at the resulting quaternary centers, irrespective of substrate bias chemrxiv.orgacs.orgnih.govmit.edugoogle.commit.eduacs.org. This has enabled the synthesis of compounds like Quadrigemine C and related alkaloids mit.eduacs.orgnih.govmit.eduacs.orgnih.govresearchgate.net.

Development of Novel Chemical Transformations for Quadrigemine Scaffolds

The inherent complexity of this compound and its analogs necessitates the development of novel chemical transformations to facilitate their synthesis. Researchers have devised new methodologies to address specific synthetic challenges, such as the formation of congested quaternary centers and the efficient coupling of multiple subunits.

Diazene Synthesis and Decomposition: A key innovation has been the development of new methodologies for synthesizing aryl-alkyl diazenes, often involving silver-promoted additions to bromocyclotryptamines, and their subsequent controlled decomposition (e.g., via photolysis) to form C-C bonds chemrxiv.orgacs.orgnih.govmit.edugoogle.comchemrxiv.orgmit.eduacs.orgnih.gov. This strategy allows for the precise assembly of cyclotryptamine fragments with complete stereochemical control.

C–H Amination: The application of Rh- and Ir-catalyzed C–H amination reactions has provided rapid access to C3a- and C7-functionalized cyclotryptamine monomers, crucial building blocks for diazene synthesis chemrxiv.orgacs.orgnih.govgoogle.comacs.org.

Dearomative Cyclization Cascades: For related alkaloid scaffolds like the akuammiline (B1256633) alkaloids, Ag(I)-catalyzed enantioselective dearomative cyclization cascades have been developed, enabling the rapid and modular synthesis of complex tetracyclic scaffolds from simple indole derivatives acs.orgacs.orgnih.gov.

These advancements highlight the ongoing innovation in synthetic organic chemistry, providing powerful tools for accessing complex natural products and exploring their chemical space.

Convergent and Directed Approaches in Analog Synthesis

Convergent and directed approaches are particularly valuable in the synthesis of complex natural products and their analogs, allowing for the efficient assembly of molecular fragments and precise functionalization.

In the context of quadrigemine analog synthesis, convergent strategies involve preparing distinct molecular subunits separately and then coupling them together in later stages of the synthesis. This contrasts with linear synthesis, where the molecule is built step-by-step from one end to the other. For quadrigemines, which are composed of multiple cyclotryptamine units, a convergent approach would involve synthesizing these units independently and then joining them. nih.govresearchgate.net

Directed synthesis, on the other hand, refers to strategies that guide chemical transformations to occur at specific positions within a molecule, often leveraging existing functional groups or stereocenters to control reactivity. In quadrigemine analog synthesis, directed approaches are crucial for:

Controlled Assembly of Fragments : Convergent strategies often rely on directed coupling reactions. For example, the synthesis of complex bis- and tris-diazene intermediates for quadrigemine synthesis utilizes a strategy that enables multiple and directed assembly of intact cyclotryptamine subunits. researchgate.net This allows for the controlled introduction of quaternary stereocenters and the precise linkage of these subunits.

Stereoselective Formation of Quaternary Centers : The formation of vicinal and aryl-substituted quaternary stereocenters, which are hallmarks of quadrigemine alkaloids, requires highly directed and stereoselective reactions. Enantioselective intramolecular Heck reactions, as mentioned earlier, serve as a prime example of a directed approach to stereoselectively generate these complex centers. nih.govresearchgate.net

Modification of Specific Structural Features : When synthesizing analogs, directed functionalization allows chemists to modify specific parts of the molecule while leaving others intact. This could involve regioselective reactions to introduce or alter substituents on the indole or pyrrolidine (B122466) rings, or stereoselective transformations to create new stereocenters or invert existing ones.

A notable example of a directed and convergent strategy in quadrigemine synthesis is the use of diazene-directed assembly of cyclotryptamine fragments. researchgate.net Photoextrusion of dinitrogen from advanced intermediates in a single step has been used to achieve completely controlled introduction of four quaternary stereogenic centers and guide the assembly of cyclotryptamine monomers. researchgate.net This approach exemplifies how a combination of convergent fragment assembly and directed chemical transformations can lead to the stereoselective construction of highly complex polycyclic molecules like the quadrigemine family. nih.govresearchgate.net

Conclusion

Advanced Spectroscopic Techniques for Complex Alkaloid Structures

The complexity of alkaloid structures, such as this compound, necessitates the use of sophisticated spectroscopic methods for their identification and characterization. These techniques provide complementary information, allowing for the stepwise construction of the molecular framework and the assignment of stereochemical configurations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D: COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of natural products like this compound. Both one-dimensional (1D) NMR, such as proton (¹H) and carbon-13 (¹³C) NMR, and various two-dimensional (2D) NMR techniques are crucial.

1D NMR: ¹H NMR provides information about the number, type, and chemical environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. The chemical shifts and splitting patterns in ¹H NMR spectra offer initial clues about the functional groups and connectivity, while ¹³C NMR identifies the different carbon environments. measurlabs.comyoutube.commagritek.com

2D NMR:

COSY (Correlation Spectroscopy): This technique establishes correlations between protons that are coupled through three bonds, helping to trace the carbon-hydrogen framework. nmrium.orgulethbridge.ca

HSQC (Heteronuclear Single Quantum Coherence): HSQC directly correlates protons with the carbons to which they are directly attached (one-bond C-H couplings), aiding in the assignment of ¹³C signals to specific protons. nmrium.orgulethbridge.ca

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity between protons. This is indispensable for determining the relative stereochemistry of adjacent chiral centers, as protons that are close in space will exhibit a NOE (Nuclear Overhauser Effect) signal. mdpi.comwordpress.com

The comprehensive analysis of these NMR experiments allows researchers to piece together the complex structure of this compound, identifying all proton and carbon environments and their spatial relationships. comparewords.comnih.gov

Computational Assistance in Structural Elucidation (e.g., chemical shift prediction)

Computational methods have become increasingly important in modern structure elucidation, complementing experimental spectroscopic data.

NMR Chemical Shift Prediction: Software tools can predict ¹H and ¹³C NMR chemical shifts based on a proposed molecular structure. By comparing these predicted spectra with experimental data, researchers can validate proposed structures or identify potential errors in assignments. This is particularly useful for complex molecules or when dealing with ambiguous spectral data. nih.govacdlabs.comd-nb.infomestrelab.combruker.comacs.orgmdpi.comunivie.ac.at For instance, methods like the HOSE code, machine learning, and increment-based algorithms are employed for accurate chemical shift prediction. acdlabs.commestrelab.combruker.com

Conformational Analysis: Computational chemistry can also predict preferred conformations of molecules, which is crucial for understanding NMR NOESY data and for accurate chemical shift prediction, as conformation influences spatial arrangements. nih.govmdpi.com

Other Computational Tools: Beyond NMR, computational methods are also used to predict other spectroscopic properties like UV-Vis and CD spectra, aiding in the assignment of absolute configurations. d-nb.info

These computational approaches help to reduce ambiguity, accelerate the structure elucidation process, and provide a higher level of confidence in the assigned structures, especially for complex natural products like this compound. nih.govd-nb.infoacs.orgmdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS, HRESIMS, EI MS, ESI MS)

Mass spectrometry (MS) techniques are essential for determining the molecular formula and providing fragmentation patterns that offer clues about the substructures of this compound.

High-Resolution Mass Spectrometry (HRMS/HRESIMS): These techniques provide highly accurate mass measurements, allowing for the determination of the elemental composition (molecular formula) of the compound. This is a critical first step in identifying a novel natural product. nih.govcdnsciencepub.com

Electron Ionization (EI) MS and Electrospray Ionization (ESI) MS: EI typically causes more fragmentation, yielding detailed information about the molecule's structure through characteristic fragment ions. ESI is a softer ionization technique, often producing the molecular ion ([M+H]⁺ or [M-H]⁻) with less fragmentation, which is useful for determining the molecular weight and formula. nih.govcdnsciencepub.com

By analyzing the precise mass-to-charge ratio (m/z) and fragmentation patterns, researchers can confirm the molecular weight of this compound and propose plausible structural fragments. nih.gov

Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound.

Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy identifies the presence of specific functional groups based on their characteristic absorption of infrared radiation. For example, O-H stretching vibrations typically appear as broad bands in the 3200-3600 cm⁻¹ region, while C=O stretching vibrations are observed in the 1650-1800 cm⁻¹ range. studymind.co.ukcore.ac.uktutorchase.comorgchemboulder.comlibretexts.org The analysis of these absorption bands helps in identifying key functional groups within this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes electronic transitions within molecules, particularly those involving π-electrons and non-bonding electrons. Compounds with conjugated systems or chromophores absorb light in the UV-Vis region, providing information about the extent of conjugation and the presence of certain electronic structures. azooptics.commsu.edulibretexts.org

These techniques offer valuable insights into the chemical nature of this compound, complementing the detailed structural information obtained from NMR and MS. scribd.comchegg.com

X-ray Crystallography in Stereochemical Determination of Related Alkaloids

X-ray crystallography is considered the gold standard for unequivocally determining the three-dimensional structure and absolute stereochemistry of crystalline compounds. While specific X-ray crystallographic data for this compound itself might not be widely published or readily accessible in the initial search, this technique is extensively used for related alkaloids.

Absolute Stereochemical Determination: For crystalline samples, X-ray diffraction analysis can directly reveal the arrangement of atoms in space, including the configuration of chiral centers. This is often achieved through the use of anomalous dispersion (e.g., the Bijvoet method) when heavy atoms are present. cdnsciencepub.compsu.edu

Validation of Structures: X-ray crystallography serves as a definitive method to confirm structures elucidated by other spectroscopic techniques, especially when stereochemical assignments are complex or uncertain. cdnsciencepub.comresearchgate.netresearchgate.netnih.gov

For complex alkaloid families, X-ray crystallography of related compounds or derivatives has been instrumental in establishing stereochemical correlations and understanding the three-dimensional architecture. cdnsciencepub.compsu.eduresearchgate.net

Challenges in Complete Stereochemical Determination for Higher-Order Quadrigemine Diastereoisomers

The structural elucidation of this compound and its related higher-order diastereoisomers presents significant challenges, particularly concerning the precise determination of stereochemistry.

Diastereoisomer Separation and Assignment: The synthesis and isolation of this compound often yield mixtures of diastereoisomers. While chromatographic methods can separate these isomers, their spectral data (including NMR) may not always allow for a clear and unambiguous assignment of relative stereochemistry. cdnsciencepub.com This difficulty arises from the complex nature of the molecules and the subtle differences in their spectral properties.

Complex Stereochemical Landscape: Higher-order oligomeric alkaloids, such as those in the cyclotryptamine family to which this compound belongs, can possess multiple stereocenters, leading to a vast number of possible stereoisomers. chemrxiv.orgnih.gov The presence of quaternary stereocenters, labile linkages, and steric crowding further complicates stereochemical assignment. chemrxiv.orgnih.govnih.gov

Atropisomerism and Signal Broadening: In some complex alkaloids, atropisomerism (chirality arising from restricted rotation around a single bond) and signal broadening in NMR spectra can hinder detailed stereochemical analysis. chemrxiv.org

Overcoming these challenges often requires a combination of advanced NMR techniques, computational modeling, and sometimes derivatization for X-ray crystallography. wordpress.comcdnsciencepub.comchemrxiv.org

Computational Assistance in Structural Elucidation (e.g., chemical shift prediction)

Computational methods have become increasingly important in modern structure elucidation, complementing experimental spectroscopic data.

NMR Chemical Shift Prediction: Software tools can predict ¹H and ¹³C NMR chemical shifts based on a proposed molecular structure. By comparing these predicted spectra with experimental data, researchers can validate proposed structures or identify potential errors in assignments. This is particularly useful for complex molecules or when dealing with ambiguous spectral data. nih.govacdlabs.comd-nb.infomestrelab.combruker.comacs.orgmdpi.comunivie.ac.at For instance, methods like the HOSE code, machine learning, and increment-based algorithms are employed for accurate chemical shift prediction. acdlabs.commestrelab.combruker.com

Conformational Analysis: Computational chemistry can also predict preferred conformations of molecules, which is crucial for understanding NMR NOESY data and for accurate chemical shift prediction, as conformation influences spatial arrangements. nih.govmdpi.com

Other Computational Tools: Beyond NMR, computational methods are also used to predict other spectroscopic properties like UV-Vis and CD spectra, aiding in the assignment of absolute configurations. d-nb.info

These computational approaches help to reduce ambiguity, accelerate the structure elucidation process, and provide a higher level of confidence in the assigned structures, especially for complex natural products like this compound. nih.govd-nb.infoacs.orgmdpi.comresearchgate.net

Molecular Mechanisms of Action and Biological Targets Preclinical Research

Cellular Impact and Phenotypic Changes in In Vitro Models (Referencing Quadrigemine I Studies as Representative)

Investigations using various human cancer cell lines have revealed that Quadrigemine I exerts potent cytotoxic effects. These studies utilize a range of assays to quantify cellular responses to the compound, painting a picture of its impact at the cellular level.

The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric method used to determine cell viability and proliferation. macgene.comabcam.com In this assay, a water-soluble tetrazolium salt is reduced by dehydrogenases in living cells to produce a colored formazan (B1609692) dye, the amount of which is directly proportional to the number of viable cells. macgene.comabcam.com

Studies utilizing the CCK-8 assay have shown that Quadrigemine I significantly inhibits the proliferation of lymphoma cells in a concentration-dependent manner. nih.gov Specifically, it demonstrated potent anti-proliferative activity against human large-cell immunoblastic lymphoma (SR) cells and Burkitt lymphoma (Raji) cells. nih.gov The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined to be 0.46 µM for SR cells and 1.99 µM for Raji cells. nih.gov Notably, at these effective concentrations, Quadrigemine I showed no significant impact on the viability of normal human umbilical vein endothelial cells (HUVECs), suggesting a degree of selectivity for cancer cells. nih.govmdpi.com

Table 1: Anti-proliferative Activity of Quadrigemine I

| Cell Line | Type | IC₅₀ Value (µM) | Assay Used |

|---|---|---|---|

| SR | Human Large-Cell Immunoblastic Lymphoma | 0.46 ± 0.12 | CCK-8 |

| Raji | Burkitt Lymphoma | 1.99 ± 0.17 | CCK-8 |

| HUVEC | Human Umbilical Vein Endothelial Cells | No significant effect at ≤ 0.5 µM | CCK-8 |

Data sourced from studies on Quadrigemine I as a representative compound. nih.gov

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Quadrigemine I has been shown to induce apoptosis in lymphoma cells. nih.govmdpi.com This is often measured using techniques like flow cytometry with Annexin V staining, which identifies cells in the early and late stages of apoptosis. mdpi.com

Flow cytometry analysis revealed that treating SR lymphoma cells with Quadrigemine I for 48 hours led to a dose-dependent increase in apoptotic cells. mdpi.com The proportion of apoptotic cells (Annexin V-positive) increased from a baseline of 3.90% in untreated cells to 30.89% in cells treated with 5 µM of the compound. mdpi.com

Further evidence of apoptosis comes from the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay, which detects DNA fragmentation, a hallmark of late-stage apoptosis. thermofisher.comnih.govresearchgate.net Studies confirm that Quadrigemine I treatment results in positive TUNEL staining in tumor tissues. mdpi.com This process is often mediated by a cascade of enzymes called caspases, with Caspase-3 being a key executioner caspase. Research shows that Quadrigemine I treatment leads to elevated levels of cleaved (active) Caspase-3 and a corresponding reduction in the anti-apoptotic protein Bcl-2, further confirming the induction of the apoptotic pathway. nih.govmdpi.comresearcher.life

Table 2: Induction of Apoptosis in SR Lymphoma Cells by Quadrigemine I

| Quadrigemine I Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+) |

|---|---|

| 0 (Control) | 3.90 ± 0.01% |

| 1.25 | 14.38 ± 0.07% |

| 2.5 | 21.79 ± 0.26% |

| 5.0 | 30.89 ± 1.57% |

Data represents the percentage of Annexin V-positive cells after 48 hours of treatment, as determined by flow cytometry. mdpi.com

Reactive oxygen species (ROS) are highly reactive, oxygen-containing molecules that, at elevated levels, can induce oxidative stress, leading to cellular damage and triggering apoptosis. mdpi.comnih.gov The generation of ROS is a known mechanism of action for many anti-cancer compounds. mdpi.com

Quadrigemine I treatment has been demonstrated to significantly increase the intracellular levels of ROS in SR lymphoma cells in a dose-dependent manner. nih.govmdpi.com Flow cytometry analysis showed that ROS levels increased from a baseline of approximately 50.42% in control cells to 68.31% in cells treated with 0.5 µM of Quadrigemine I, suggesting that the compound's apoptosis-inducing effect may be triggered, at least in part, by the promotion of oxidative stress. nih.govmdpi.com

Table 3: Generation of Reactive Oxygen Species (ROS) in SR Cells by Quadrigemine I

| Quadrigemine I Concentration (µM) | ROS Level (%) |

|---|---|

| 0 (Control) | 50.42 ± 0.45% |

| 0.125 | 55.13 ± 0.18% |

| 0.25 | 64.85 ± 0.17% |

| 0.5 | 68.31 ± 0.31% |

Data sourced from flow cytometry analysis. nih.govmdpi.com

The accumulation of ROS can lead to significant damage to cellular macromolecules, including DNA. mdpi.com The comet assay, or single-cell gel electrophoresis, is a standard method for detecting DNA damage in individual cells. re-place.be In this technique, damaged DNA containing strand breaks migrates further in an electric field, forming a "comet tail" whose length and intensity correlate with the amount of damage. re-place.be Research has confirmed that Quadrigemine I induces DNA damage in tumor cells, as assessed by the comet assay. mdpi.comresearcher.liferesearchgate.net This DNA damage is a likely consequence of the increased ROS generation and a direct contributor to the induction of apoptosis. researchgate.net

Signaling Pathway Modulation and Gene Expression Analysis

To understand the deeper molecular underpinnings of a compound's activity, researchers analyze its impact on gene expression and cellular signaling pathways.

Transcriptomic profiling, particularly through RNA sequencing (RNA-seq), is a powerful technique that provides a comprehensive snapshot of the entire set of RNA transcripts in a cell at a given moment. nih.gov This allows for the identification of differentially expressed genes (DEGs)—genes whose expression levels change significantly in response to a treatment. cd-genomics.comlexogen.com

RNA-seq analysis performed on lymphoma cells treated with Quadrigemine I revealed that the compound significantly alters the expression of numerous genes. nih.govmdpi.com Subsequent bioinformatics analysis of these DEGs showed that they were significantly enriched in several key signaling pathways critical to cancer cell survival, proliferation, and death. mdpi.comresearcher.life The most notably affected pathways included the ErbB signaling pathway, the p53 signaling pathway, and the apoptosis pathway. mdpi.comnih.gov The modulation of these pathways provides a mechanistic link between the compound's interaction with the cell and the observed phenotypic changes like inhibited proliferation and induced apoptosis. mdpi.com

Table 4: Key Signaling Pathways Modulated by Quadrigemine I

| Signaling Pathway | Biological Function | Implication of Modulation |

|---|---|---|

| ErbB Signaling Pathway | Regulates cell proliferation, differentiation, and survival. | Inhibition can halt uncontrolled cancer cell growth. |

| p53 Signaling Pathway | Crucial tumor suppressor pathway; regulates cell cycle arrest and apoptosis in response to DNA damage. | Activation can lead to the elimination of cancer cells. |

| Apoptosis Pathway | The primary pathway for programmed cell death. | Upregulation directly causes cancer cell death. |

Pathways identified via enrichment analysis of differentially expressed genes from RNA-seq data. mdpi.comresearcher.lifenih.gov

Validation of Gene Expression Changes by Real-Time Quantitative PCR (RT-qPCR)

To validate the findings from broader transcriptomic analyses such as RNA sequencing, researchers have employed real-time quantitative PCR (RT-qPCR) to measure changes in the expression of specific genes in response to Quadrigemine I. mdpi.com In studies involving lymphoma cells, RNA sequencing (RNA-seq) first identified a range of differentially expressed genes. nih.gov Subsequently, key genes implicated in significant biological pathways were selected for RT-qPCR analysis to confirm these results. mdpi.com

The analysis confirmed that Quadrigemine I treatment leads to distinct changes in gene expression. Specifically, the expression of UCN2 was found to be upregulated in a dose-dependent manner. mdpi.com In contrast, the expression levels of several other critical genes—GADD45A, MAP3K8, MAPK10, FOS, HSPA5, and ELF3—were observed to be downregulated, also in a dose-dependent fashion. mdpi.com These RT-qPCR results were consistent with the initial transcriptomic data, thereby validating the gene expression changes induced by the compound. mdpi.com

Table 1: Gene Expression Changes in Response to Quadrigemine I as Validated by RT-qPCR

| Gene | Change in Expression |

|---|---|

| UCN2 | Upregulated |

| GADD45A | Downregulated |

| MAP3K8 | Downregulated |

| MAPK10 | Downregulated |

| FOS | Downregulated |

| HSPA5 | Downregulated |

This table is based on findings from preclinical studies on lymphoma cells. mdpi.com

Involvement of Specific Signaling Pathways (e.g., ErbB, p53, Apoptosis Signaling Pathways)

The anti-tumor activity of Quadrigemine I is closely linked to its ability to modulate several crucial signaling pathways. nih.gov RNA-seq analysis has revealed that genes significantly affected by Quadrigemine I are highly enriched in the ErbB, p53, and apoptosis signaling pathways. nih.govresearcher.liferesearchgate.net

The ErbB signaling pathway , which plays a critical role in cell proliferation and survival, is one of the pathways modulated by the compound. researchgate.net The p53 signaling pathway , a central hub in the cellular response to DNA damage and other stressors that can trigger cell cycle arrest and apoptosis, is also significantly impacted. nih.govresearcher.life Heatmap analyses from these studies show clear patterns of up- and down-regulation of genes involved in these pathways following treatment with Quadrigemine I. researchgate.net

Furthermore, the compound's ability to induce apoptosis (programmed cell death) is a key mechanism of its anti-tumor effect. nih.gov This is substantiated by the enrichment of differentially expressed genes in the apoptosis signaling pathway . researcher.liferesearchgate.net In vivo studies on xenograft models have shown that Quadrigemine I inhibits tumor growth by increasing apoptosis, which is associated with reduced expression of the anti-apoptotic protein Bcl-2 and increased levels of cleaved caspase-3, a key executioner of apoptosis. nih.govresearcher.life

Investigation of Specific Molecular Targets and Protein-Ligand Interactions

Research into the specific molecular targets of Quadrigemine I has identified key genes and their associated proteins as central to its mechanism of action. mdpi.com The validated changes in the expression of genes such as GADD45A, MAP3K8, MAPK10, FOS, and UCN2 point to these molecules as critical targets through which Quadrigemine I exerts its effects. mdpi.com These genes are involved in cellular stress response, proliferation, and signaling cascades, making them important nodes for therapeutic intervention.

Understanding the direct interactions between a compound (ligand) and its molecular target (protein) is fundamental to drug design. nih.gov Computational methods like molecular docking are used to predict the binding orientation and affinity of a ligand to a protein's active site. openaccessjournals.com While specific protein-ligand docking studies for Quadrigemine I are not detailed in the available literature, the identification of modulated genes provides a clear set of targets for future investigation. mdpi.com Such studies, which use geometric deep learning and other advanced computational techniques, can help elucidate the precise binding mechanisms and optimize molecular structures for enhanced affinity and efficacy. nih.govias.ac.in

Research into Immunomodulatory and Anti-inflammatory Activities

The biological activity of Quadrigemine I also extends to the modulation of the immune system. researchgate.net Evidence from transcriptomic analysis shows that Quadrigemine I regulates the expression of genes involved in the T cell receptor signaling pathway . researchgate.net This pathway is fundamental to the adaptive immune response, and its modulation suggests that Quadrigemine I may have immunomodulatory properties.

While detailed studies focusing specifically on classic anti-inflammatory markers are limited, the compound's potential to treat lymphoma, a cancer of the immune system, further points towards its interaction with immune processes. nih.gov The broader family of alkaloids from the Psychotria genus, which includes Quadrigemine A, has been noted for potential immunomodulatory activities, suggesting this may be a feature of this class of compounds. pageplace.de Polysaccharides and other natural compounds have also been investigated for their ability to modulate immune responses, such as by affecting macrophage activity and the production of pro-inflammatory cytokines like TNF-α, which provides a framework for how natural products can influence the immune system. mdpi.combiomedpharmajournal.orgmdpi.com

Preclinical Pharmacological Investigations and Model Systems

In Vitro Experimental Models for Efficacy Assessment (e.g., cell lines)

The preclinical evaluation of Quadrigemine I's efficacy has utilized specific cancer cell lines to determine its cytotoxic and mechanistic effects. In a key study, lymphoma cells (SR cell line) were employed as the primary in vitro model. mdpi.comnih.gov The cytotoxic effect of Quadrigemine I on these lymphoma cells was quantified using the Cell Counting Kit-8 (CCK-8) assay, which measures cell viability. mdpi.comnih.gov The results demonstrated that Quadrigemine I effectively suppressed the proliferation of lymphoma cells, exhibiting a half-maximal inhibitory concentration (IC50) of 0.46 µM. mdpi.comnih.gov

Further investigation into the compound's mechanism of action at the cellular level revealed several key activities. Flow cytometry analysis indicated that Quadrigemine I induces apoptosis in lymphoma cells. mdpi.comnih.gov Additionally, the compound was found to promote the generation of reactive oxygen species (ROS) and cause significant DNA damage, which was assessed using the comet assay. mdpi.comnih.gov These in vitro findings established the foundational evidence for the anti-tumor properties of Quadrigemine I, highlighting its ability to inhibit cell growth and induce cell death in cancer cells. mdpi.com

| Experimental Model | Assay Used | Key Findings | Reference |

|---|---|---|---|

| Lymphoma Cells (SR line) | CCK-8 Assay | Suppressed cell proliferation with an IC50 of 0.46 µM. | mdpi.comnih.gov |

| Lymphoma Cells (SR line) | Flow Cytometry | Induced apoptosis and promoted the generation of reactive oxygen species (ROS). | mdpi.comnih.gov |

| Lymphoma Cells (SR line) | Comet Assay | Caused significant DNA damage. | mdpi.comnih.gov |

In Vivo Animal Models for Mechanistic Studies (e.g., Xenograft Models)

To investigate the anti-lymphoma effects of Quadrigemine I in a whole-organism context, researchers have utilized tumor xenograft models. mdpi.com Specifically, NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice have served as the host for these xenograft assays, providing an effective in vivo platform to study tumor development and response to therapeutic agents. mdpi.com

Detailed analysis of the tumor tissues from the xenograft models provided further insight into the mechanism of Quadrigemine I. mdpi.com

Histopathological Analysis: Hematoxylin and eosin (B541160) (H&E) staining of tumor tissues from the control group revealed high-density clusters of tumor cells with an orderly arrangement. mdpi.com In contrast, tumor tissues from the Quadrigemine I-treated groups exhibited a much sparser cell growth pattern. mdpi.com These tissues also showed significant areas of apoptosis, which was characterized by cellular changes such as nuclear condensation and fragmentation. mdpi.com

Immunohistochemical and Immunofluorescence Analysis: To further probe the molecular pathways affected by Quadrigemine I, researchers performed immunofluorescence staining for several key proteins. mdpi.com The results showed that Quadrigemine I treatment led to decreased expression of Ki-67, a marker for cell proliferation, and Bcl-2, an anti-apoptotic protein. mdpi.comnih.gov Conversely, the expression of cleaved caspase-3, a critical executioner of apoptosis, was elevated in the tumor tissues of treated mice. mdpi.comnih.gov Furthermore, TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining confirmed a higher number of apoptotic cells in the tumors treated with Quadrigemine I compared to the control group. mdpi.com These data collectively suggest that Quadrigemine I inhibits tumor growth in vivo by modulating apoptosis-regulating proteins and inducing programmed cell death. mdpi.com

| Analysis Method | Biomarker/Stain | Observed Effect of Quadrigemine I | Reference |

|---|---|---|---|

| Histopathology | H&E Staining | Sparse tumor cell growth; increased apoptosis (nuclear condensation and fragmentation). | mdpi.com |

| Immunofluorescence | Ki-67 | Decreased expression. | mdpi.comnih.gov |

| Bcl-2 | Decreased expression. | mdpi.comnih.gov | |

| Cleaved Caspase-3 | Increased expression. | mdpi.comnih.gov | |

| Apoptosis Detection | TUNEL Staining | Increased number of apoptotic cells in tumor tissue. | mdpi.com |

Before proceeding with efficacy studies, the suitability of Quadrigemine I for in vivo use was evaluated. mdpi.com In these preliminary assessments, mice receiving Quadrigemine I by intraperitoneal injection survived the course of the experiment, exhibited normal weight gain, and displayed normal activity and health. mdpi.com No abnormal behaviors or overt toxic effects were noted. mdpi.com

Post-mortem analyses revealed no significant differences in the organ-to-body weight ratios for the heart, lungs, kidneys, or brain between the treated and control groups. mdpi.com Furthermore, hematological and serum biochemical parameter analyses indicated that the compound had no adverse effects on liver and kidney function. mdpi.com Pathological examination of tissue samples via H&E staining showed no drug-induced changes in the major organs. mdpi.com Based on these results, it was concluded that Quadrigemine I is suitable for use in in vivo experimental studies in mice. mdpi.com It was noted, however, that a lack of pharmacokinetic and biodistribution data is a limitation that warrants future investigation. mdpi.com

Methodologies for Proof-of-Mechanism Studies in Preclinical Development

To elucidate the molecular mechanisms underlying the anti-tumor activity of Quadrigemine I, a combination of in vitro and in vivo methodologies has been employed. mdpi.comnih.gov

In Vitro Mechanistic Studies: The investigation into the compound's mechanism began with cell-based assays. As mentioned, flow cytometry was used to confirm the induction of apoptosis and the production of ROS. mdpi.comnih.gov The comet assay provided direct evidence of DNA damage in cancer cells. mdpi.comnih.gov To gain a broader understanding of the genetic and signaling pathways affected by Quadrigemine I, RNA sequencing (RNA-seq) was performed. mdpi.comnih.gov This transcriptomic analysis revealed that genes that were significantly differentially expressed following treatment were notably enriched in several key signaling pathways, including the ErbB, p53, and apoptosis signaling pathways. mdpi.comnih.gov The altered expression of critical genes within these pathways was subsequently validated using real-time quantitative PCR (RT-qPCR). mdpi.comnih.gov

In Vivo Mechanistic Studies: The mechanisms identified in vitro were further confirmed in the xenograft mouse model. The increased apoptosis observed in tumor tissues was verified using TUNEL staining. mdpi.com The modulation of key apoptosis-related proteins was confirmed through immunofluorescence analysis of Ki-67, Bcl-2, and cleaved caspase-3 expression in the excised tumor tissues. mdpi.com These in vivo analyses corroborated the in vitro findings, demonstrating that Quadrigemine I exerts its anti-tumor effect by regulating apoptosis pathways. mdpi.com

Computational Chemistry and Theoretical Studies

Molecular Modeling and Docking Simulations for Target Prediction

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecules, providing insights into their structure, properties, and behavior atomistica.onlinewikipedia.org. Molecular docking, a key application within molecular modeling, is an in silico method used to predict the preferred orientation of one molecule (the ligand, in this case, Quadrigemine A) to a second molecule (the target, typically a protein) when bound to each other nih.govbiorxiv.orgresearchgate.net. This process involves predicting the binding modes and estimating the binding affinity between the ligand and the target.

For this compound, molecular modeling would begin with generating an accurate three-dimensional (3D) structure. This structure would then be subjected to docking simulations against a diverse library of potential biological targets (e.g., enzymes, receptors). The docking algorithm searches for the most energetically favorable binding poses of this compound within the active sites of these targets. The output typically includes a scoring function that estimates the strength of the interaction, allowing researchers to rank potential targets and prioritize them for further experimental validation. Given this compound's complex polycyclic structure, understanding its precise fit and interaction within various protein binding pockets is essential for predicting its biological activity.

Hypothetical Protein Target Docking Scores for this compound

| Protein Target (Example) | Predicted Binding Affinity (kcal/mol) | Key Interaction Types (Predicted) |

| Kinase XYZ | -9.5 | Hydrogen bonding, Hydrophobic |

| Protease ABC | -8.2 | π-π stacking, Van der Waals |

| Receptor DEF | -7.1 | Ionic, Hydrogen bonding |

| Enzyme GHI | -6.5 | Hydrophobic |

Note: The data presented in this table is hypothetical and serves as an illustration of the type of output generated by molecular docking simulations for a compound like this compound against potential biological targets.

Molecular Dynamics Simulations to Investigate Binding Affinity and Conformational Changes

Molecular dynamics (MD) simulations provide a time-dependent perspective on molecular behavior, tracking the movement of atoms and molecules over time based on classical physics principles rsc.orgchemrxiv.orgnih.govchemrxiv.orgmdpi.com. These simulations are invaluable for understanding the dynamic nature of molecular interactions, including the flexibility of molecules, conformational changes upon binding, and the stability of ligand-target complexes. By simulating the system over nanoseconds to microseconds, MD can offer more refined estimates of binding affinity and reveal crucial dynamic events that static docking models might miss.

For this compound, MD simulations would be employed to analyze the stability of the docked poses predicted in section 7.1. By simulating the interaction of this compound with a specific target protein over an extended period, researchers can observe how the complex evolves dynamically. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of atomic positions can indicate the stability and flexibility of the complex. Changes in solvent-accessible surface area and the formation/breaking of hydrogen bonds or other non-covalent interactions can further elucidate the binding mechanism and contribute to a more accurate assessment of binding affinity.

Hypothetical Molecular Dynamics Simulation Parameters for this compound-Target Complex

| Simulation Parameter | Value (Example) | Interpretation |

| RMSD (Complex Stability) | 0.25 nm | Indicates stable complex conformation over simulation time. |

| RMSF (Ligand Flexibility) | 0.15 nm | Suggests moderate flexibility of this compound within the binding site. |

| Solvent Accessible Surface Area | Decreased | Implies effective burial of the ligand within the protein's hydrophobic core. |

| Average Hydrogen Bonds | 4 | Indicates stable interaction network with the target protein. |

| Estimated Binding Free Energy | -12.3 kcal/mol | Quantifies the overall thermodynamic favorability of the binding interaction. |

Note: The data presented in this table is hypothetical and illustrates typical parameters analyzed in molecular dynamics simulations for protein-ligand complexes.

Quantum Mechanical Calculations for Understanding Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are first-principles methods that solve the Schrödinger equation to describe the electronic structure of molecules iastate.eduarxiv.orgornl.govfortunejournals.comwikipedia.orgquantinuum.comjstar-research.com. These calculations provide a fundamental understanding of a molecule's electronic distribution, energy levels, and chemical reactivity. Techniques such as Density Functional Theory (DFT) and ab initio methods are commonly used to determine properties like electron density, molecular orbitals (HOMO/LUMO), electrostatic potential, and charge distribution.

Applying QM calculations to this compound would offer deep insights into its intrinsic chemical nature. For instance, calculating the electron density distribution can reveal areas of high electron concentration, which are often sites of electrophilic attack. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions are critical for understanding electron transfer processes and predicting reactivity. The dipole moment and atomic charges derived from QM calculations are essential for understanding intermolecular interactions, such as those involved in binding to biological targets.

Hypothetical Quantum Mechanical Calculation Results for this compound

| Calculated Property | Value (Example) | Significance |

| Molecular Weight | 690.9 g/mol | Confirms the mass of the molecule. |

| HOMO Energy | -5.8 eV | Indicates the energy of the outermost electrons, crucial for electrophilic attack. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest empty electron orbital, crucial for nucleophilic attack. |

| HOMO-LUMO Gap | 4.3 eV | Relates to molecular stability and reactivity; a smaller gap often implies higher reactivity. |

| Dipole Moment | 15.2 Debye | Suggests significant polarity, influencing solubility and intermolecular forces. |

| Partial Charge (Key Atom) | +0.35 (e.g., C) | Identifies electron-deficient centers prone to nucleophilic attack. |

Note: The data presented in this table is hypothetical and illustrates the types of electronic properties that can be derived from quantum mechanical calculations for a molecule like this compound.

Structure-Activity Relationship (SAR) Studies through In Silico Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a correlation between the chemical structure of compounds and their biological activity researchgate.netmdpi.comwikipedia.orgnih.govnih.gov. In silico SAR involves generating numerical descriptors that represent various structural and physicochemical properties of a molecule and then using statistical or machine learning models to correlate these descriptors with observed biological activities. This approach is powerful for understanding which molecular features drive activity and for designing new analogs with improved properties.

For this compound, if a series of derivatives or related natural products with known biological activities were available, in silico SAR studies could be performed. This would involve calculating a wide range of molecular descriptors (e.g., molecular weight, lipophilicity (LogP), topological indices, electronic descriptors) for each compound. These descriptors would then be used to build predictive models that correlate structural variations with changes in biological activity. Such studies could identify key pharmacophoric elements within the Quadrigemine scaffold responsible for its biological effects, guiding the synthesis of novel, more potent, or selective analogs.

Analytical Method Development for Research Applications

Chromatographic Techniques (e.g., HPLC, LC-MS) for Isolation, Purification, and Purity Assessment in Research

Chromatographic techniques are fundamental for obtaining pure Quadrigemine A from complex plant extracts and for assessing its purity. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode, is a primary tool for the separation and purification of alkaloids like this compound nih.govwaters.cominterchim.com. Methods often involve gradient elution with mobile phases composed of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers, utilizing UV detection, commonly at 254 nm, to monitor the separation nih.govresearchgate.netsepscience.com.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) synergistically combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it invaluable for both purification and initial identification of this compound mdpi.comresearchgate.netsaiflucknow.orgtechnologynetworks.commdpi.com. LC-MS/MS offers enhanced selectivity and sensitivity, enabling the detection of compounds even in complex matrices and providing more definitive purity assessments by identifying co-eluting impurities based on mass differences, rather than solely on UV absorbance sepscience.com.

Table 8.1.1: Representative Chromatographic Parameters for Alkaloid Analysis

| Technique | Column Type | Mobile Phase Composition | Detection Method | Notes |

| HPLC | C18 | Acetonitrile/Water gradient (with buffer/additive) | UV (e.g., 254 nm) | Used for isolation and purity assessment nih.govresearchgate.net |

| LC-MS | C18 | Acetonitrile/Methanol/Water gradient | ESI-MS / ESI-MS/MS | Used for identification, quantification, and structural elucidation mdpi.comresearchgate.netsaiflucknow.org |

While specific retention times for this compound are not universally reported across all studies due to variations in methods, studies on related Psychotria alkaloids demonstrate elution within minutes, with total analysis times often around 20 minutes, including equilibration mdpi.com. Purity assessment using HPLC relies on the homogeneity of spectral data across a chromatographic peak, often quantified by purity angles or threshold metrics, though LC-MS provides a more robust confirmation by detecting mass variations researchgate.netsepscience.com.

Dereplication Strategies for Expedited Natural Product Discovery

Dereplication, the process of rapidly identifying known compounds within a complex mixture, is critical for accelerating natural product discovery and avoiding redundant isolation efforts nih.govmdpi.comnih.govnih.gov. For complex alkaloid families like the pyrroloindolines, including this compound, dereplication commonly employs hyphenated techniques such as LC-MS/MS. These methods allow for the rapid comparison of mass spectral data (m/z values and fragmentation patterns) of detected compounds against extensive spectral databases researchgate.netmdpi.comresearchgate.net.

Molecular networking, a data visualization and analysis strategy built upon LC-MS/MS data, is particularly effective for dereplication by clustering structurally related compounds and facilitating the identification of known metabolites within large datasets nih.govresearchgate.net. By comparing observed mass-to-charge ratios and fragmentation patterns with known compounds, researchers can quickly flag potential this compound or related structures in plant extracts, thereby guiding subsequent isolation efforts towards novel compounds or confirming the presence of known ones.

Bioanalytical Methodologies for Quantification in Biological Matrices for Research Studies

Bioanalytical methodologies are essential for determining the concentration of a compound within biological samples, such as plant tissues or cellular extracts, for research purposes savemyexams.comlibretexts.orgnih.gov. LC-MS/MS is the gold standard for such quantitative analyses due to its high sensitivity, selectivity, and ability to handle complex biological matrices technologynetworks.comresearchgate.netmeasurlabs.comloesungsfabrik.dewikipedia.org. The technique allows for the precise measurement of analytes at low concentrations by monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring or Multiple Reaction Monitoring) nih.govmeasurlabs.com.

While direct bioanalytical quantification studies specifically for this compound in biological matrices are not extensively detailed in the provided search results, the methodologies employed for other Psychotria alkaloids and plant extracts are applicable. These typically involve sample preparation steps like extraction (e.g., using methanol) followed by direct injection or further cleanup, with LC-MS/MS providing the quantitative data mdpi.commdpi.comnih.govsci-hub.st. The development of such methods requires rigorous validation, including assessment of linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects mdpi.comsavemyexams.comnih.gov.

Advanced Thermo-Analytical Methods for Material Characterization in Chemical Research

The structural elucidation and characterization of this compound rely on a suite of advanced analytical techniques, often referred to as thermo-analytical methods in a broader sense, encompassing spectroscopic and spectrometric approaches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (¹H, ¹³C) and 2D NMR techniques are indispensable for determining the molecular structure of complex natural products. For this compound, the large number of atoms and the presence of multiple stereocenters contribute to spectral complexity. Studies indicate that interconverting low-energy conformations can lead to broad NMR peaks, posing challenges for detailed signal assignment nih.govescholarship.org. However, ¹³C NMR data for related alkaloids from Psychotria species provide characteristic chemical shifts for key structural motifs, aiding in the interpretation of this compound's spectrum mdpi.comescholarship.org.

Mass Spectrometry (MS): MS techniques, including GC-MS and LC-MS, provide critical information on the molecular weight and fragmentation patterns of this compound. The molecular ion peak (M+) or protonated molecule ([M+H]⁺) gives the molecular mass, while fragmentation patterns, generated by the breakdown of the molecular ion, offer insights into the molecule's substructures mdpi.comnih.govtechnologynetworks.comsavemyexams.comlibretexts.orgchemguide.co.uklibretexts.org. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition with high accuracy mdpi.com. For instance, GC-MS analysis of this compound has reported a base peak of m/z 344, corresponding to half its molecular weight, along with ions at m/z 345 and 690 nih.gov.

Optical Rotation: As a chiral molecule, this compound exhibits optical activity. Measurement of its specific rotation ([α]D) is crucial for characterizing its stereochemistry and assessing enantiomeric purity, especially when comparing synthetic versus natural products nih.govnih.govsci-hub.sedrawellanalytical.comsamaterials.com. Reported optical rotations for this compound and its related isomers provide essential data for stereochemical assignments nih.govnih.gov.

Table 8.4.1: Spectroscopic and Optical Data for this compound and Related Compounds

| Parameter | Value(s) | Technique(s) | Reference |

| Molecular Formula | C44H50N8 | Elemental Analysis | nih.govnih.gov |

| Molecular Weight | 690.92 g/mol | Mass Spectrometry | nih.govnih.gov |

| [α]D (EtOH) | +32° | Polarimetry | nih.gov |

| [α]D (MeOH) | +40° | Polarimetry | nih.gov |

| [α]D (EtOH) | +33° | Polarimetry | nih.gov |

| [α]D23 (CHCl3) | -67° (synthetic (−)-quadrigemine C) | Polarimetry | nih.gov |

| GC-MS Top Peak | m/z 344 | GC-MS | nih.gov |

| GC-MS 2nd Peak | m/z 301 | GC-MS | nih.gov |

| GC-MS 3rd Peak | m/z 302 | GC-MS | nih.gov |

| ¹³C NMR | Complex spectrum with broad peaks due to conformational flexibility nih.gov | NMR | nih.govescholarship.org |

Compound List:

this compound

Quadrigemine B

Quadrigemine C

Quadrigemine E

(+)-Chimonanthine

(-)-Hodgkinsine

(-)-Hodgkinsine B

(-)-Calycosidine

(-)-Psycholeine

Current Research Challenges and Future Perspectives

Definitive Elucidation of All Stereoisomers and Diastereoisomers of Quadrigemine A

A significant challenge in the study of this compound lies in the definitive characterization of all its stereoisomers. Stereoisomers are compounds that have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. masterorganicchemistry.commasterorganicchemistry.com This family of isomers includes enantiomers, which are non-superimposable mirror images of each other, and diastereomers, which are stereoisomers that are not mirror images. masterorganicchemistry.comlibretexts.orgyoutube.com

The complexity of this compound, which possesses multiple chiral centers, gives rise to a large number of possible stereoisomers. Each of these stereoisomers can exhibit distinct biological activities and potencies. Therefore, unequivocally determining the absolute and relative configuration of each stereocenter is crucial for understanding its structure-activity relationship. The total synthesis of related complex alkaloids, such as Quadrigemine C, has been instrumental in rigorously confirming their specific stereochemistry. nih.gov A similar comprehensive synthetic and analytical effort is required for this compound to isolate and characterize each unique stereoisomer and diastereomer, which is a critical step for detailed pharmacological evaluation.

Comprehensive Understanding of All Molecular Targets and Downstream Cellular Effects

While the anticancer potential of the quadrigemine family is emerging, a comprehensive map of their molecular interactions remains to be charted. Research on the related compound, Quadrigemine I, has provided initial insights, demonstrating potent cytotoxic effects against lymphoma cell lines. mdpi.com These effects are linked to the induction of apoptosis (programmed cell death), the generation of reactive oxygen species (ROS), and significant DNA damage in cancer cells. mdpi.com

Further investigation using RNA sequencing revealed that treatment with Quadrigemine I leads to significant changes in the expression of genes involved in key signaling pathways, including the ErbB, p53, and apoptosis pathways. mdpi.com The p53 pathway is a critical regulator of the cell cycle and apoptosis, and its modulation is a hallmark of many anticancer agents. However, the direct molecular targets of this compound that initiate these downstream effects are not yet fully identified. Future research must focus on identifying the specific proteins and cellular components that this compound binds to. A deeper understanding of its interaction with key apoptosis-regulating proteins, such as Bax and p53, is necessary to fully elucidate its mechanism of action. mdpi.com

Development of More Efficient, Scalable, and Sustainable Synthetic Routes for this compound

Future synthetic strategies must focus on three key areas:

Scalability: Designing synthetic routes that can be reliably performed on a larger scale to produce gram quantities or more of the final compound. nih.gov

Sustainability: Employing greener chemistry principles, such as using less hazardous reagents and solvents and minimizing waste, to create a more environmentally friendly process. researchgate.net

Overcoming these synthetic hurdles is essential for advancing the preclinical and clinical investigation of this compound and its analogs.

Exploration of Novel Biological Activities and Mechanistic Insights

The current body of research primarily points towards the anti-lymphoma and anti-leukemia activities of the quadrigemine family. mdpi.com However, the structural complexity of this compound suggests that it may possess a wider range of biological activities yet to be discovered. Many natural products with intricate architectures are known to interact with multiple biological targets, leading to diverse pharmacological effects. nih.govmdpi.com

A crucial future direction is the systematic screening of this compound against a broad array of biological targets and disease models. This could uncover novel therapeutic applications beyond oncology. Concurrently, a deeper dive into its mechanism of action is required. While initial studies have implicated the p53 and ErbB pathways in the effects of Quadrigemine I, the precise molecular events that trigger these pathways are still unclear. mdpi.com Mechanistic studies are vital for understanding not only how the compound works but also for identifying potential biomarkers for its activity and predicting potential side effects.

Integration of Multi-Omics Data in Mechanistic Research

To unravel the complex biological effects of this compound, future research should leverage the power of multi-omics approaches. frontiersin.org This strategy involves integrating data from various high-throughput techniques—such as proteomics (the study of proteins), metabolomics (the study of metabolites), and transcriptomics (the study of RNA transcripts)—to build a comprehensive, system-level understanding of a drug's effect on a cell. biorxiv.orgnih.gov

The existing RNA-sequencing data for Quadrigemine I provides a transcriptomic snapshot of its cellular impact. mdpi.com By integrating this with:

Proteomics: To identify the specific proteins whose expression or post-translational modifications are altered by the compound.

Metabolomics: To analyze how the compound affects cellular metabolic pathways.

Researchers can construct detailed mechanistic models of how this compound functions. nih.gov This holistic view can reveal novel drug targets, elucidate complex signaling networks, and provide a more complete picture of the compound's cellular impact than any single omics approach alone. frontiersin.orgnih.gov

Design and Synthesis of Advanced Analogs and Derivatives for Mechanistic Probes and Lead Optimization Research

The natural structure of this compound serves as a starting point for the design and synthesis of novel analogs and derivatives. This chemical modification has two primary goals:

Mechanistic Probes: Creating simplified or tagged versions of the molecule can help researchers probe its biological activity. nih.gov For example, adding a fluorescent tag can allow scientists to visualize the compound's location within a cell, helping to identify its target compartment or binding partners.

Lead Optimization: In drug discovery, a promising natural product like this compound is considered a "lead compound." Chemists can systematically modify its structure to create analogs with improved properties, such as enhanced potency, greater selectivity, better solubility, or reduced toxicity. This process, known as structure-activity relationship (SAR) studies, is fundamental to developing a viable drug candidate. elsevierpure.comnih.gov

By synthesizing and evaluating a library of this compound derivatives, researchers can identify the key structural features required for its biological activity and fine-tune the molecule to maximize its therapeutic potential.

Q & A

Q. Table 1: Representative Reaction Conditions for Key Steps

How can researchers address stereochemical challenges in the convergent synthesis of this compound’s polycyclic framework?

Advanced Research Focus

Stereochemical control in quadrigemines requires:

- Azide-directed fragment coupling to enforce relative stereochemistry, regardless of substrate bias. This method ensures precise alignment of subunits during C–C bond formation .

- Chiral auxiliaries and enantioselective catalysis , such as Rh-catalyzed amination, to establish absolute configuration at C3a and C7 positions .

- Photochemical symmetry breaking : UV irradiation of triazene intermediates induces stereoselective cyclization, resolving competing stereochemical pathways .

Data Contradiction Example : Discrepancies in photochemical yields (e.g., 44% vs. 72% under similar conditions) highlight solvent polarity and wavelength sensitivity. Researchers must optimize light sources (e.g., 300 nm vs. 380 nm) and reaction matrices (MeCN vs. THF) to reconcile such variations .

How should researchers resolve contradictions between theoretical yield predictions and experimental outcomes in this compound synthesis?

Q. Advanced Methodological Guidance

- Mechanistic interrogation : Use DFT calculations to model transition states for azide coupling and photocyclization. Compare computational activation energies with experimental kinetics to identify rate-limiting steps .

- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., catalyst loading, solvent polarity) affecting yields. For example, AgOTf concentrations >10 mol% may deactivate hydrazine nucleophiles, reducing efficiency .

- In-situ monitoring : Employ Raman spectroscopy or HPLC-MS to track intermediate stability and detect side reactions (e.g., over-oxidation of hydrazines to azides) .

What novel catalytic approaches overcome oxidative N–N bond formation challenges in this compound synthesis?

Advanced Methodological Innovation

Traditional N–N bond formation via oxidative coupling (e.g., PhI(OAc)₂) is inefficient in polycyclic systems. Recent advances include:

- Electron-deficient hydrazine precursors : Using R=SO₂Me or COCF₃-substituted hydrazines improves compatibility with Ag(I) catalysts, avoiding premature oxidation and enabling direct C3a–N bond formation (72–73% yield) .

- Single-electron transfer (SET) pathways : Ir-photocatalyzed N–N coupling under mild conditions (visible light, 22°C) minimizes side reactions in sensitive intermediates .

What analytical techniques are critical for verifying the stereochemical integrity of this compound intermediates?

Q. Basic to Advanced Analytical Strategy

- X-ray crystallography : Resolves absolute configuration of crystalline intermediates (e.g., brominated subunits or azide adducts) .

- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers in solution phase, complementing NMR-based Mosher ester analysis .

- High-field NMR (≥600 MHz) : Correlates coupling constants (e.g., JH-C3a,H-C7) with DFT-predicted dihedral angles to confirm relative stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.